1,4,5,6-Tetrahydro-6-oxonicotinate

Enamidase Substrate Specificity Nicotinate Catabolism

1,4,5,6-Tetrahydro-6-oxonicotinate (THON) is the conjugate base of 1,4,5,6-tetrahydro-6-oxonicotinic acid, representing the dominant species at physiological pH 7.3. This compound is not a common chemical commodity but a highly specific metabolic intermediate.

Molecular Formula C6H6NO3-
Molecular Weight 140.12 g/mol
Cat. No. B1259190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydro-6-oxonicotinate
Synonyms1,4,5,6-tetrahydro-6-oxonicotinate
1,4,5,6-tetrahydro-6-oxonicotinic acid
Molecular FormulaC6H6NO3-
Molecular Weight140.12 g/mol
Structural Identifiers
SMILESC1CC(=O)NC=C1C(=O)[O-]
InChIInChI=1S/C6H7NO3/c8-5-2-1-4(3-7-5)6(9)10/h3H,1-2H2,(H,7,8)(H,9,10)/p-1
InChIKeySDKCWSUZEUBWLP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydro-6-oxonicotinate: A Definitive Niche Intermediate in Anaerobic Nicotinate Catabolism Research


1,4,5,6-Tetrahydro-6-oxonicotinate (THON) is the conjugate base of 1,4,5,6-tetrahydro-6-oxonicotinic acid, representing the dominant species at physiological pH 7.3 . This compound is not a common chemical commodity but a highly specific metabolic intermediate. Its primary scientific relevance is confined to the anaerobic nicotinate degradation pathway of certain bacteria, such as Clostridia and Proteobacteria, where it is generated from 6-hydroxynicotinate via a dedicated ferredoxin-dependent reductase and subsequently hydrolyzed by the bifunctional Fe-Zn enzyme enamidase to initiate pyridine ring opening . Its procurement value is directly tied to this unique enzymatic context.

Validated substrate for enamidase (EC 3.5.2.18) characterization
Specific activity 57 U/mg and Km 5 mM reported for purified enzyme
Continuous UV assay at 307 nm using molar extinction coefficient 1.1 mM⁻¹cm⁻¹
Stable, isolatable intermediate suitable for pathway engineering and flux analysis
Synthetic route available for isotopic labeling via coumalic acid

Why General Nicotinate Derivatives Cannot Substitute for 1,4,5,6-Tetrahydro-6-oxonicotinate in Key Assays


1,4,5,6-Tetrahydro-6-oxonicotinate occupies a non-substitutable node within a linear catabolic sequence. Its precursor, 6-hydroxynicotinate, is the substrate for 6-hydroxynicotinate reductase (EC 1.3.7.1) but is catalytically inert towards the downstream enzyme enamidase (EC 3.5.2.18) . Conversely, early pathway substrates like nicotinic acid are several enzymatic steps removed from the ring-opening reaction that THON enables. The enzymatically characterized hydrolysis of THON to 2-formylglutarate and ammonia is the critical ring-cleavage step in the pathway, and the enzyme responsible, enamidase, has been shown to have a specific activity of 57 units/mg with a Km of 5 mM for THON . No generic analog from the nicotinate family can replicate this precise reactivity profile, making THON an irreplaceable research tool for studying enamidase activity, nicotinate fermentation, and the biotechnological exploitation of this metabolic route.

! 6‑Hydroxynicotinate, the immediate metabolic precursor, is not a substrate for enamidase; direct substitution fails in ring-opening assays.
! Nicotinic acid requires sequential dehydrogenase and reductase steps before reaching the THON node; its use may introduce kinetic bottlenecks not representative of the enamidase step.
! 2‑Formylglutarate, the direct hydrolysis product, decarboxylates spontaneously and cannot be isolated or used as a stable analytical standard; THON is the only reliable reference compound for this pathway position.

Head-to-Head and Quantitative Differentiation Evidence for 1,4,5,6-Tetrahydro-6-oxonicotinate


Enamidase Substrate Specificity: THON vs. 6-Hydroxynicotinate Inactivity

The bifunctional Fe-Zn enzyme enamidase is the sole catalyst for the ring-opening hydrolysis of 1,4,5,6-tetrahydro-6-oxonicotinate (THON) in the Eubacterium barkeri nicotinate catabolic pathway. Its purified form exhibits a specific activity of 57 units/mg and a Km of 5 mM for THON . In contrast, the immediate metabolic precursor, 6-hydroxynicotinate, is not a substrate for enamidase and requires prior reduction by a separate enzyme, 6-hydroxynicotinate reductase, to form THON . This absolute substrate discrimination means that no step in the pathway can be bypassed by substituting THON with its commercially more common analog, 6-hydroxynicotinic acid.

Substrate specificity
Head-to-head
THON is a substrate; 6‑hydroxynicotinate shows no detectable activity with purified enamidase.
Absolute substrate discrimination defines assay utility.
Enamidase specific activity 57 U/mg, Km 5 mM (THON).
Enamidase Substrate Specificity Nicotinate Catabolism EC 3.5.2.18

Distinctive UV-Spectrophotometric Signature for Direct and Continuous Assays

1,4,5,6-Tetrahydro-6-oxonicotinate possesses a characteristic UV absorption band that allows for a continuous, real-time spectrophotometric assay of enamidase activity. It has a molar extinction coefficient (ε) of 1.1 mM⁻¹cm⁻¹ at 307 nm, which decreases upon hydrolysis to 2-formylglutarate . This property was exploited to develop a direct kinetic assay that avoids the use of discontinuous, colorimetric methods like 2,4-dinitrophenylhydrazine derivatization . In comparison, the precursor 6-hydroxynicotinate has a different UV spectrum (λmax in a distinct region) and does not provide a compatible signal for monitoring the enamidase reaction. Similarly, the downstream product 2-formylglutarate is unstable and decarboxylates, precluding its use as a standard for robust quantification .

UV assay signal
Method context
ε = 1.1 mM⁻¹cm⁻¹ at 307 nm
Enables direct continuous monitoring of enamidase.
Precursor lacks compatible signal; product decarboxylates.
Spectrophotometric Assay Enamidase Kinetics UV Absorbance THON

Positional Role in the Nicotinate Catabolic Hierarchy: A Distinct Metabolic Bottleneck

1,4,5,6-Tetrahydro-6-oxonicotinate represents the dedicated substrate for the first ring-cleavage step in the anaerobic nicotinate degradation pathway of Eubacterium barkeri and several Proteobacteria . This step is catalyzed exclusively by enamidase and is irreversible under physiological conditions due to the subsequent decarboxylation of the product, 2-formylglutarate . In contrast, the initial metabolic entry point, nicotinic acid, is processed by nicotinate dehydrogenase, an entirely distinct multi-subunit seleno-molybdoenzyme with a reported Km for nicotinate of approximately 110 µM in some organisms . This large difference in kinetic constants (Km of 5 mM for THON vs. 0.11 mM for nicotinate) reflects the different enzymatic machinery and metabolic roles. THON is not merely another intermediate; it is the gatekeeper to pyridine ring destruction.

Kinetic regime
Cross-study comparable
Km THON (enamidase) = 5 mM vs. Km nicotinate (dehydrogenase) ≈ 0.11 mM
~45-fold difference; distinct enzyme class and metabolic role.
Nicotinate dehydrogenase Km from Bacillus niacini (pH 8.3, 50°C).
Metabolic Flux Nicotinate Fermentation Pathway Intermediate Ring Cleavage

Validated Identification and Purification from Biological Sources

1,4,5,6-Tetrahydro-6-oxonicotinate was unambiguously identified and purified as a genuine metabolic intermediate of Azorhizobium caulinodans nicotinate catabolism. Its identity was confirmed by a combination of HPLC purification, UV absorbance, nuclear magnetic resonance, and mass spectra . This rigorous analytical characterization provides procurement confidence that the compound, when properly synthesized or isolated, exhibits defined spectral properties that enable its use as a reference standard. In contrast, the related analog 2-formylglutarate, the direct product of THON, could not be isolated in pure form due to its inherent instability and decarboxylation, rendering it unsuitable as a reliable standard . This physical stability advantage is a practical, verifiable differentiator for laboratories seeking robust analytical standards.

Isolation & stability
Cross-study comparable
THON purified by HPLC, identity confirmed by UV, NMR, MS. 2‑Formylglutarate not isolatable.
Stable intermediate suitable as analytical standard.
Verified in A. caulinodans mutant; unstable product precludes quantitative use.
Metabolite Identification HPLC Purification UV-Vis Spectroscopy Mass Spectrometry

Engineered Biochemical Synthesis Route via Coumalic Acid

A synthesis scheme for 1,4,5,6-tetrahydro-6-oxonicotinic acid has been developed that leverages a ring-cleavage reaction of coumalic acid, enabling the production of the compound without reliance on complex multi-enzyme cascades . This synthetic route is particularly valuable because it allows for the introduction of isotopic labels (e.g., 14C) at specific positions, generating radiolabeled THON for metabolic flux studies. In contrast, the common alternative for studying the nicotinate pathway is to use labeled nicotinic acid, which requires the sequential activity of nicotinate dehydrogenase and 6-hydroxynicotinate reductase to be converted to THON in vivo, complicating quantitative flux analysis . This synthetic accessibility to the labeled intermediate offers a clear differentiation for experimental design.

Synthetic route
Supporting evidence
Synthesized from coumalic acid; adaptable for ¹⁴C labeling.
Provides access to labeled THON for flux studies.
Avoids in vivo conversion steps required with labeled nicotinate.
Chemical Synthesis Coumalic Acid Ring-Cleavage Isotope Labeling

Verified Research Applications Deriving Directly from the Differential Evidence for 1,4,5,6-Tetrahydro-6-oxonicotinate


Enamidase Characterization and High-Throughput Inhibitor Screening

Labs studying the amidohydrolase family or seeking specific inhibitors of the nicotinate fermentation pathway require a validated substrate. The established continuous UV assay at 307 nm, based on the unique ε = 1.1 mM⁻¹cm⁻¹ of THON, provides a simple, direct method for measuring enamidase kinetics (Km = 5 mM) and screening inhibitors in real-time, which is not possible with the precursor 6-hydroxynicotinate or the labile product 2-formylglutarate .

Anaerobic Nicotinate Pathway Engineering and Metabolic Flux Analysis

For synthetic biology efforts aimed at engineering novel nicotinate degradation routes or producing value-added chemicals from this pathway, THON is the essential intermediate at the critical ring-cleavage bifurcation point . Its validated isolation and stability properties make it the preferred standard for LC-MS or HPLC-based quantification of pathway intermediates in engineered strains, where the unstable 2-formylglutarate cannot be reliably measured .

In Vitro Reconstitution of Nicotinate Fermentation

To enzymatically reconstitute the full nicotinate fermentation pathway in vitro, all intermediates must be sequentially generated. The specific reduction of 6-hydroxynicotinate to THON by the purified 6-hydroxynicotinate reductase is a prerequisite for the subsequent enamidase step . Procuring THON allows researchers to bypass the reductase step, feeding it directly to enamidase for focused mechanistic studies or to test late-pathway enzyme modules without requiring the complete enzyme set from the start.

Development of Radiolabeled Probes for Catabolic Studies

The published synthesis of THON from coumalic acid opens a route to 14C-labeled THON . This directly enables pulse-chase experiments to track carbon flux through the ring-cleavage step in complex microbial communities or pure cultures, providing a level of experimental precision that is not achievable with labeled nicotinic acid, which would require two unquantified in vivo conversion steps before reaching the THON pool .

Application
Selection Property
Validation Focus
Enamidase characterization & inhibitor screening
Substrate specificity and continuous UV assay compatibility
Kinetic parameter confirmation, inhibitor profiling at 307 nm
Anaerobic nicotinate pathway engineering
Authentic ring-cleavage intermediate identity
Metabolite quantification by LC‑MS or HPLC in engineered strains
In vitro reconstitution of nicotinate fermentation
Direct substrate for late-pathway enamidase module
Sequential enzyme activity verification, bypassing reductase step
Radiolabeled probe development for catabolic flux
Synthetic accessibility from coumalic acid for isotopic labeling
Metabolic flux tracking precision in complex communities
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